5-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide
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Description
5-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide is a useful research compound. Its molecular formula is C15H12ClN3O2S and its molecular weight is 333.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0338755 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives related to the compound of interest, demonstrating moderate antimicrobial activity. For instance, a study focused on the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. These compounds showed moderate activity against pathogenic strains such as Escherichia coli and Salmonella typhi (Sah et al., 2014).
Antifungal and Antiviral Activities
Compounds with the thiadiazole moiety have been evaluated for their antifungal and antiviral properties. A study involving the synthesis of alkylated furan derivatives, including N-heterocyclyl-5-nitro-2-furamide, observed significant antibacterial and antifungal activities (Makino, 1962). Additionally, new sulfonamide derivatives incorporating the 1,3,4-thiadiazole moiety demonstrated anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).
Anticancer Research
The introduction of various substituents into the thiadiazole and furan moieties has been explored for anticancer properties. For example, the synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating a pyrazole moiety as anticancer agents were reported, indicating promising anticancer activity in breast carcinoma cell lines (Gomha et al., 2015). Another study synthesized derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, evaluating their cytotoxicity and induction of apoptosis in human leukemia cells, demonstrating the compound's potential as an anticancer agent (Chandrappa et al., 2009).
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-2-13-18-19-15(22-13)17-14(20)12-7-6-11(21-12)9-4-3-5-10(16)8-9/h3-8H,2H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENFDLPOLMPBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977783 |
Source
|
Record name | 5-(3-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6220-87-7 |
Source
|
Record name | 5-(3-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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